4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone

Description

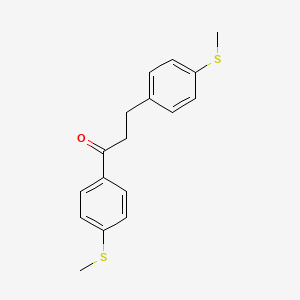

4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-01-6, molecular formula: C₁₇H₁₄OS₂) is a propiophenone derivative featuring thiomethyl (-SCH₃) substituents at the 4' position of the phenyl ring and the para position of the 3-phenyl group. The compound’s structure (Fig. 1) incorporates dual sulfur-containing groups, which influence its electronic and steric properties.

Properties

IUPAC Name |

1,3-bis(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS2/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKJIXLJQWBJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644371 | |

| Record name | 1,3-Bis[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-01-6 | |

| Record name | 1-Propanone, 1,3-bis[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the Friedel-Crafts acylation of 4-thiomethylacetophenone with 4-thiomethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

4’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets and pathways within biological systems. The thiomethyl groups and the carbonyl functionality play crucial roles in its reactivity and interactions . The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical processes .

Comparison with Similar Compounds

Structural and Electronic Differences

The thiomethyl substituents distinguish this compound from other propiophenone derivatives. Key analogs and their properties are summarized in Table 1.

Table 1: Structural and Reactivity Comparison of Propiophenone Derivatives

Biological Activity

4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone (CAS No. 898781-01-6) is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including phytotoxicity, antimicrobial properties, and other relevant effects based on diverse research findings.

Chemical Structure and Properties

This compound features a thiomethyl group attached to a propiophenone structure, which may influence its reactivity and biological interactions. The compound can be represented as follows:

- Molecular Formula : C18H20OS

- Molecular Weight : 296.42 g/mol

Phytotoxicity

Recent studies have investigated the phytotoxic effects of various propiophenone derivatives, including this compound. The findings suggest significant inhibition of seed germination and seedling growth in several plant species.

Key Findings:

- Inhibition of Germination : The compound demonstrated a strong inhibitory effect on germination rates, with concentrations as low as 0.1 mM leading to over 80% inhibition in controlled experiments conducted on paper and in soil environments.

- Radicle and Hypocotyl Growth : The compound inhibited radicle and hypocotyl lengths significantly, with IC50 values indicating effective concentration levels for both growth parameters.

| Concentration (mM) | % Germination Inhibition | Radicle Length Inhibition (%) | Hypocotyl Length Inhibition (%) |

|---|---|---|---|

| 0.1 | >80 | 70 | 60 |

| 0.5 | >90 | 85 | 75 |

| 1.0 | >95 | 100 | 90 |

These findings indicate a concentration-dependent relationship where increased dosage correlates with heightened inhibitory effects on germination and growth metrics.

Antimicrobial Activity

The antimicrobial properties of thiomethyl derivatives have also been explored. Studies indicate that these compounds exhibit activity against various bacterial strains, suggesting potential applications in agriculture and pharmaceuticals.

Case Studies:

- Bacterial Inhibition Assays : In vitro tests revealed that the compound effectively inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 0.2 mM for these strains.

- Fungal Activity : Additionally, the compound showed antifungal activity against Candida albicans, with effective concentrations similar to those observed in bacterial assays.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the thiomethyl groups may interact with cellular components, leading to disruption of metabolic processes in target organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.